5,6,7,8-Tetrahydroquinoxaline is an organic compound with the molecular formula and a molecular weight of 134.1784 g/mol. It is classified as a bicyclic compound, specifically a tetrahydro derivative of quinoxaline. The structure consists of a quinoxaline core with four hydrogen atoms added to saturate the double bonds in the ring system. This compound is noted for its nutty flavor and aroma, making it relevant in the flavor and fragrance industry .
While THQ is generally recognized as safe (GRAS) for use in food by the Flavor and Extract Manufacturers Association (FEMA) [], specific safety data is limited. It is recommended to handle THQ following standard laboratory safety protocols for organic compounds, including wearing appropriate personal protective equipment and working in a well-ventilated area.
Research indicates that 5,6,7,8-tetrahydroquinoxaline exhibits significant biological activity. It has been studied for its potential as an inhibitor in various biological systems. Notably:
The synthesis of 5,6,7,8-tetrahydroquinoxaline can be accomplished through several methods:
5,6,7,8-Tetrahydroquinoxaline finds applications across various fields:
Studies on the interactions of 5,6,7,8-tetrahydroquinoxaline with biological receptors have revealed:
Several compounds share structural similarities with 5,6,7,8-tetrahydroquinoxaline. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Quinoxaline | Bicyclic | Contains a fully unsaturated ring structure |
2-Methylquinoxaline | Methyl-substituted | Exhibits different biological properties due to methyl group |
1,2-Dihydroquinoxaline | Saturated | Lacks full aromaticity; different reactivity |
3-Aminoquinoxaline | Amino-substituted | Shows enhanced biological activity compared to tetrahydro derivative |
5,6,7,8-Tetrahydroquinoxaline is unique due to its saturated structure which influences its flavor profile and biological activity compared to its analogs that retain aromatic characteristics.
Irritant